Cholecystokinin pentapeptide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cholecystokinin pentapeptide is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein. Cholecystokinin, previously called pancreozymin, is synthesized and secreted by enteroendocrine cells in the duodenum, the first segment of the small intestine. Its presence causes the release of digestive enzymes and bile from the pancreas and gallbladder, respectively, and also acts as a hunger suppressant.

科学的研究の応用

Pharmacological Applications

Cholecystokinin pentapeptide has been extensively studied for its pharmacological effects, particularly in relation to its receptors, CCK1R and CCK2R.

Drug Development

CCK-5 has been utilized in the development of drugs targeting CCK receptors. Research indicates that biased agonism at CCK1R may present therapeutic benefits, particularly in treating obesity and metabolic disorders. The potential for allosteric modulation of CCK receptors opens new avenues for drug design, allowing for more nuanced therapeutic strategies that can minimize side effects while enhancing efficacy .

| Drug Type | Target Receptor | Potential Use |

|---|---|---|

| Agonists | CCK1R | Appetite suppression |

| Antagonists | CCK2R | Treatment of gastrin-related diseases |

Impact on Gastrointestinal Disorders

CCK-5 has been implicated in gastrointestinal motility and digestive enzyme secretion. Studies have shown that it can enhance gallbladder contraction and pancreatic enzyme release, making it a candidate for treating conditions like gallstones and pancreatitis .

Nutritional Applications

Cholecystokinin is integral to the regulation of appetite and food intake.

Satiety Regulation

Research demonstrates that CCK-5 reduces meal size by promoting satiety. This effect has been observed in both animal models and human studies, suggesting its potential as a therapeutic agent for obesity management .

| Study Type | Findings |

|---|---|

| Animal Studies | Reduced food intake with CCK-5 administration |

| Human Trials | Decreased caloric intake post-meal with CCK-5 |

Molecular Biology Applications

CCK-5 is also significant in molecular biology research, particularly in receptor interaction studies.

Receptor Binding Studies

Molecularly imprinted polymers have been developed to study the binding characteristics of CCK-5 at its receptors. These studies provide insights into receptor-ligand interactions and the pharmacodynamics of CCK peptides .

| Research Focus | Outcome |

|---|---|

| Binding Affinity | High specificity for CCK1R and CCK2R |

| Structure-Activity Relationship | Insights into ligand modifications for enhanced binding |

Cholecystokinin in Alzheimer's Disease

A study investigated the role of cholecystokinin peptides in Alzheimer's disease, revealing altered receptor binding characteristics in affected individuals compared to controls. This suggests a potential link between cholecystokinin signaling and neurodegenerative processes .

Gastrin-related Diseases

Research utilizing Gaussian accelerated molecular dynamics simulations has explored the interaction of gastrin-derived peptides with CCK2R, providing a foundation for designing antagonists that could mitigate gastrin-related gastrointestinal disorders .

化学反応の分析

Activity and Receptor Binding

Cholecystokinin stimulates secretion of pancreatic digestive enzymes and secretion from the glands of Brunner . CCK is composed of a five amino acid sequence at the carboxyl terminus that is identical to that of gastrin . The carboxyl terminus gives CCK its biologic activity; gastrin, as a result, has CCK-mimicking activity and CCK has gastrin-mimicking activity .

CCK binds to G protein-coupled receptors (GPCRs) . It interacts primarily at the receptor region sited within the external surface of the lipid bilayer, including interactions with extracellular loop regions .

Reactions

特性

CAS番号 |

18917-24-3 |

|---|---|

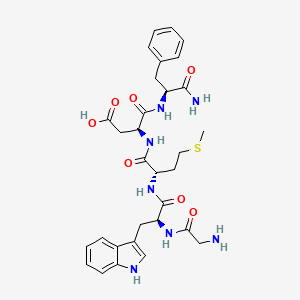

分子式 |

C31H39N7O7S |

分子量 |

653.8 g/mol |

IUPAC名 |

(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C31H39N7O7S/c1-46-12-11-22(36-30(44)24(35-26(39)16-32)14-19-17-34-21-10-6-5-9-20(19)21)29(43)38-25(15-27(40)41)31(45)37-23(28(33)42)13-18-7-3-2-4-8-18/h2-10,17,22-25,34H,11-16,32H2,1H3,(H2,33,42)(H,35,39)(H,36,44)(H,37,45)(H,38,43)(H,40,41)/t22-,23-,24-,25-/m0/s1 |

InChIキー |

AGNHQKAXUWFRGP-QORCZRPOSA-N |

SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CN |

異性体SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CN |

正規SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CN |

外観 |

Solid powder |

Key on ui other cas no. |

18917-24-3 |

純度 |

>98% (or refer to the Certificate of Analysis) |

配列 |

GWMDF |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CCK-5 cholecystokinin pentapeptide Gly-Trp-Met-Asp-Phe-NH2 glycyl-tryptophyl-methionyl-aspartyl-phenylalaninamide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。